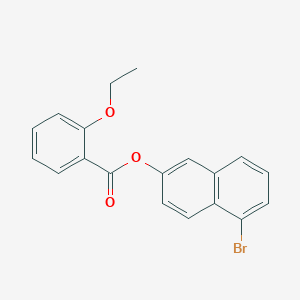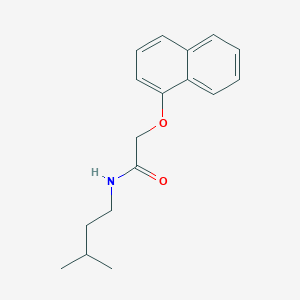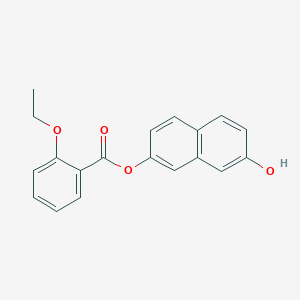
2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has been found to inhibit the activity of certain enzymes that are involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and for developing new cancer therapies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide. One area of research could be to further investigate its mechanism of action and to identify the specific enzymes that it targets. Another area of research could be to explore its potential use in combination therapies for cancer treatment. Additionally, further studies could be conducted to determine the safety and toxicity of this compound in animal models.
Synthesis Methods
The synthesis of 2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide has been achieved using various methods. One such method involves the reaction of 2,5-dibromoaniline and 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography.
Scientific Research Applications
2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential use in scientific research. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
properties
Molecular Formula |
C15H13Br2NO3 |
|---|---|
Molecular Weight |
415.08 g/mol |
IUPAC Name |
2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
WZPFNNXBPXVDSR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



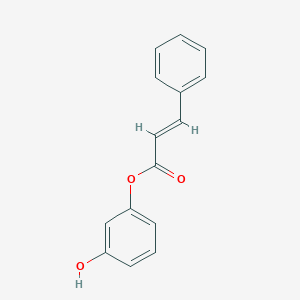
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
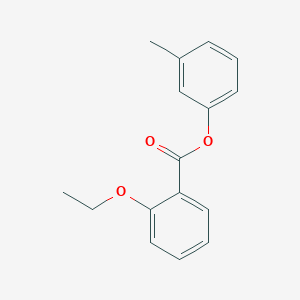
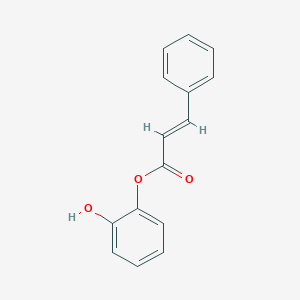
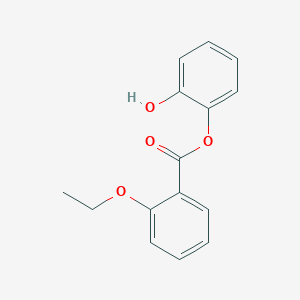
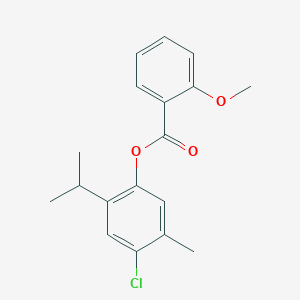
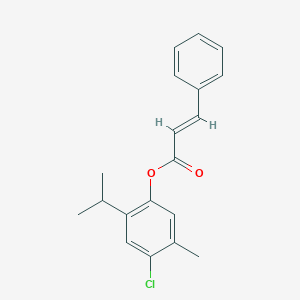
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)

![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)
